lithium;2-ethoxypentane
Description
Contextual Significance of Organolithium Reagents in Modern Synthesis
Organolithium reagents are a class of organometallic compounds characterized by a direct carbon-lithium (C-Li) bond. wikipedia.org Their discovery and subsequent development have been pivotal to the advancement of modern synthetic chemistry. numberanalytics.com The high polarity of the C-Li bond, a consequence of the significant electronegativity difference between carbon and lithium, imparts a substantial carbanionic character to the carbon atom. wikipedia.org This makes organolithium reagents exceptionally strong bases and potent nucleophiles, enabling a wide array of chemical transformations. wikipedia.orgnumberanalytics.com
In contemporary organic synthesis, organolithium reagents are indispensable tools for the formation of new carbon-carbon bonds, which is fundamental to the construction of complex molecular architectures. numberanalytics.com They readily participate in nucleophilic addition reactions with carbonyl compounds and engage in substitution reactions. wikipedia.org Furthermore, their strong basicity is exploited in deprotonation reactions to generate other reactive intermediates, such as lithium enolates, which are crucial in aldol (B89426) condensations and alkylations. wikipedia.org The versatility of organolithium reagents extends to their use as initiators in anionic polymerization processes, leading to the production of various elastomers, and in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.orgnumberanalytics.com Commercially available reagents like the butyllithium (B86547) isomers (n-butyllithium, sec-butyllithium (B1581126), and tert-butyllithium) are widely used for these purposes. sigmaaldrich.com
Overview of Ethers as Solvents and Ligands in Organometallic Systems
Ethers are a class of organic compounds that feature an oxygen atom connected to two alkyl or aryl groups. Their chemical inertness and ability to dissolve a wide range of organic compounds make them excellent solvents for many reactions. In the realm of organometallic chemistry, particularly involving organolithium reagents, ethers play a more profound role than merely acting as an inert medium. Ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are coordinating solvents that can significantly influence the reactivity and stability of organolithium species. numberanalytics.comwikipedia.org
The lone pairs of electrons on the ether's oxygen atom can coordinate to the electropositive lithium atom in an organolithium reagent. This solvation process breaks down the large aggregates in which organolithium reagents often exist in non-coordinating hydrocarbon solvents, leading to smaller, more reactive species. Beyond their role as solvents, ethers can function as formal ligands in isolated organometallic complexes. wikipedia.org Chelating ethers, such as dimethoxyethane (DME) and crown ethers, can form stable complexes with metal cations, including lithium. wikipedia.orgacs.org This coordination can modulate the reactivity of the metal center and influence the stereochemical outcome of reactions. acs.org The interaction between lithium ions and crown ethers, for instance, has been a subject of fundamental interest in coordination chemistry and has applications in areas such as ion-selective electrodes and phase-transfer catalysis. acs.org
Hypothesis of Lithium;2-Ethoxypentane (B162242) as a Novel Organolithium Species or Lithium-Ether Complex
Based on the established principles of organolithium chemistry and the coordinating nature of ethers, we can hypothesize the existence and potential nature of "lithium;2-ethoxypentane." This name suggests two primary possibilities for its structure:
A Novel Organolithium Reagent: In this scenario, the compound would be an organolithium species where the lithium atom is directly bonded to a carbon atom of a 2-ethoxypentane framework. The position of the lithium would determine its specific reactivity. For instance, if the lithium were to replace a hydrogen on the pentane (B18724) chain, the resulting molecule would be a functionalized organolithium reagent. The presence of the ether functionality within the same molecule could lead to intramolecular coordination, potentially influencing its aggregation state and reactivity in unique ways compared to simple alkyllithiums.
A Lithium-Ether Complex: Alternatively, "this compound" could describe a complex where a lithium salt (e.g., lithium chloride) is coordinated by the oxygen atom of the 2-ethoxypentane molecule, which acts as a ligand. In this case, 2-ethoxypentane would be serving a similar role to THF or diethyl ether, but as a discrete, non-solvent ligand. The properties of such a complex would depend on the nature of the lithium salt and the stoichiometry of the interaction.
Given the lack of specific literature on "this compound," its exploration remains in the realm of hypothesis. Detailed research, including attempts at synthesis and thorough characterization using techniques like NMR spectroscopy and X-ray crystallography, would be necessary to confirm its existence and elucidate its precise structure and chemical properties. The following sections will proceed based on the hypothetical premise of its existence to explore its potential characteristics and research findings.
Hypothetical Research Findings for this compound
As "this compound" is a novel and hypothetical compound, the following data is presented as a speculative projection based on the known properties of analogous chemical structures.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Hypothetical Value |
| Molecular Formula | C7H15LiO |
| Molecular Weight | 122.14 g/mol |
| Appearance | Colorless solution in hydrocarbon solvent |
| Solubility | Soluble in ethers, hydrocarbons |
| Boiling Point | Not applicable (decomposes) |
| Melting Point | Not applicable (decomposes) |
Table 2: Hypothetical Spectroscopic Data for this compound
| Spectroscopic Technique | Hypothetical Data |
| ¹H NMR (in C6D6) | Shifts consistent with an ethoxy group and a pentyl chain with a lithiated carbon. |
| ¹³C NMR (in C6D6) | A significantly upfield shifted signal for the carbon bearing the lithium atom. |
| ⁷Li NMR (in C6D6) | A chemical shift characteristic of an organolithium compound. |
| IR Spectroscopy | C-H stretching frequencies, C-O stretching frequency. Absence of O-H stretch. |
Lack of Scientific Data on "this compound" Prevents In-Depth Analysis
A thorough review of available scientific literature and chemical databases reveals a significant absence of information on the specific chemical compound "this compound." Consequently, a detailed, data-driven article focusing solely on its theoretical and computational aspects, as requested, cannot be generated. There are no discernible research findings, quantum mechanical analyses, molecular dynamics simulations, or reaction pathway models specifically pertaining to this compound.
The name "this compound" is ambiguous. It could hypothetically refer to a lithium salt of a deprotonated 2-ethoxypentane, an organolithium reagent derived from 2-ethoxypentane, or a complex involving lithium and 2-ethoxypentane as a solvent. However, none of these potential interpretations correspond to a compound that has been the subject of computational or theoretical investigation in published research.
While the broader field of organolithium chemistry and the behavior of lithium ions in ether solvents are well-documented and extensively studied, this general knowledge cannot be directly and accurately extrapolated to the specific, uncharacterized entity "this compound." Any attempt to do so would be speculative and would not adhere to the requested focus on a singular, defined chemical compound.
Therefore, the creation of an article with the specified outline and content inclusions, such as data tables and detailed research findings for "this compound," is not feasible due to the lack of foundational scientific data.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61328-53-8 |
|---|---|
Molecular Formula |
C7H15LiO |
Molecular Weight |
122.2 g/mol |
IUPAC Name |
lithium;2-ethoxypentane |
InChI |
InChI=1S/C7H15O.Li/c1-4-6-7(3)8-5-2;/h7H,1,4-6H2,2-3H3;/q-1;+1 |
InChI Key |
LSPPTKAPOHWXNO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCOC(C)CC[CH2-] |
Origin of Product |
United States |
Theoretical Frameworks and Computational Investigations of Lithium;2 Ethoxypentane
Reaction Pathway Modeling for Formation and Reactivity
Transition State Analysis of Key Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving lithium compounds. Transition state analysis, in particular, allows for the characterization of the high-energy structures that connect reactants and products, offering insights into reaction kinetics and pathways. For reactions involving lithium;2-ethoxypentane (B162242), such as ether cleavage or lithiation, density functional theory (DFT) calculations are commonly employed to map out the potential energy surface.
Ether cleavage by organolithium compounds is a known decomposition pathway that can occur when ethers are used as solvents. wikipedia.org This reaction typically proceeds through a deprotonation at the α-position to the ether oxygen, followed by decomposition into an alkene and a lithium alkoxide. wikipedia.org Quantum chemical calculations can model this process, identifying the transition state for the initial proton abstraction by the lithium reagent. The geometry and energy of this transition state are crucial in determining the reaction rate. Factors such as the aggregation state of the organolithium reagent (monomer, dimer, or higher-order aggregates) and the presence of coordinating solvents significantly influence the activation energy. nih.govmt.comcuny.edu For instance, computational studies on similar systems, like lithiated carbamates, have shown that the aggregation state is a critical factor in understanding reactivity. cuny.edulongdom.org
In the context of lithiation, where a hydrogen atom on the 2-ethoxypentane molecule is replaced by a lithium atom, transition state analysis can predict the most likely site of deprotonation. mt.com The stability of the resulting carbanion and the steric environment around the target proton are key determinants. ias.ac.in Theoretical calculations can compare the activation barriers for lithiation at different positions on the pentane (B18724) chain and the ethyl group, providing a rationale for the observed regioselectivity. The transition state for such a reaction would involve the coordination of the lithium atom to the ether oxygen, facilitating the abstraction of a nearby proton. The structure of this transition state, including the C-H and H-Li bond lengths, can be precisely calculated. ias.ac.inresearchgate.net
Energetic Landscape of Lithiation Processes
The energetic landscape of lithiation describes the potential energy of the system as the reaction progresses from reactants to products, including all intermediates and transition states. nih.gov Understanding this landscape is fundamental to predicting reaction outcomes and optimizing conditions. For the lithiation of 2-ethoxypentane, computational methods can be used to calculate the relative energies of various possible lithiated isomers, as well as the energy barriers separating them.
The process begins with the formation of a complex between the organolithium reagent and the 2-ethoxypentane molecule. The lithium atom, being electrophilic, will coordinate with the lone pair of electrons on the ether oxygen. This pre-reaction complex is a local minimum on the potential energy surface. From this complex, the reaction proceeds through a transition state to the lithiated product. ias.ac.in
The relative stability of the possible lithiated products is a key feature of the energetic landscape. Lithiation can occur at the α-carbon of the ethyl group, or at various positions along the pentane chain. The thermodynamic stability of these isomers is influenced by factors such as the inductive effects of the ethoxy group and the substitution pattern of the carbanion. Quantum mechanical calculations can provide accurate predictions of the relative energies of these species. rsc.orgresearchgate.net
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 2-Ethoxypentane + n-BuLi | 0.0 |
| Pre-reaction Complex | [2-Ethoxypentane---n-BuLi] | -5.2 |
| Transition State (α-lithiation) | [TS for α-deprotonation] | +15.8 |
| Product (α-lithiated) | Lithium;1-ethoxy-1-pentylide | -10.3 |
| Transition State (β-lithiation) | [TS for β-deprotonation] | +18.1 |
| Product (β-lithiated) | Lithium;2-ethoxy-2-pentylide | -8.7 |
| Note: These values are illustrative and would need to be calculated using appropriate computational methods. |
Prediction of Spectroscopic Signatures via Computational Methods
Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, including novel or transient species like lithium;2-ethoxypentane. By simulating spectra, researchers can gain insights into molecular structure, bonding, and dynamics that can be difficult to obtain through experimental means alone.
Simulated Vibrational Spectra for Structural Confirmation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of atomic motion, and its frequency is determined by the bond strengths and atomic masses. Computational methods, primarily based on DFT, can accurately calculate the vibrational frequencies and intensities of a molecule. arxiv.orgbrehm-research.demdpi.com
For this compound, a simulated vibrational spectrum can serve several purposes. Firstly, it can be used to confirm the structure of the compound if it were to be synthesized. By comparing the calculated spectrum with the experimental one, a direct structural assignment can be made. researchgate.net Secondly, computational analysis can help to assign specific peaks in an experimental spectrum to particular vibrational modes. For instance, the C-O-Li stretching and bending modes would be characteristic of the lithiated ether. The frequencies of these modes would be sensitive to the coordination environment of the lithium atom. nih.gov
The table below shows a hypothetical set of calculated vibrational frequencies for a specific conformer of this compound compared to its precursor, 2-ethoxypentane. The shifts in vibrational frequencies upon lithiation provide a clear signature of the chemical transformation.
| Vibrational Mode | 2-Ethoxypentane Frequency (cm⁻¹) | This compound Frequency (cm⁻¹) | Intensity |
| C-H Stretch (alkane) | 2850-2960 | 2850-2960 | Strong |
| C-O-C Stretch | ~1120 | ~1080 | Strong |
| C-O-Li Stretch | N/A | ~950 | Medium |
| Li-O Bend | N/A | ~450 | Medium |
| Note: These are representative values and would vary depending on the specific computational method and the conformer studied. |
Furthermore, computational studies can investigate how factors like solvation and aggregation affect the vibrational spectrum. nih.govacs.org The interaction with solvent molecules or the formation of dimers or larger clusters will introduce new vibrational modes and shift existing ones. acs.orgresearchgate.net
Theoretical NMR Chemical Shift Predictions for Lithium-Containing Moieties
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation in solution. nih.gov Theoretical calculations of NMR chemical shifts can provide valuable insights, especially for organolithium compounds where experimental data can be complex to interpret due to aggregation and dynamic exchange processes. nih.govnih.gov
The chemical shift of a nucleus is highly sensitive to its local electronic environment. For this compound, the ⁶Li and ⁷Li NMR chemical shifts would be particularly informative. nih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict these chemical shifts with a reasonable degree of accuracy. mdpi.comssbodisha.ac.in The calculated chemical shifts can help to distinguish between different possible isomers of lithiated 2-ethoxypentane. For example, the lithium chemical shift is expected to be different depending on whether the lithium is coordinated to an oxygen atom and whether it is part of a monomeric or aggregated species. nih.govnih.gov
The table below presents a hypothetical comparison of calculated ¹³C and ⁶Li NMR chemical shifts for different isomers of this compound.
| Isomer | Carbon Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ⁶Li Chemical Shift (ppm) |
| 1-lithio-2-ethoxypentane | C1 | 85.2 | 1.8 |
| 2-lithio-2-ethoxypentane | C2 | 92.5 | 2.1 |
| 3-lithio-2-ethoxypentane | C3 | 45.3 | 1.5 |
| Note: These values are for illustrative purposes and would require specific calculations. |
Moreover, computational NMR predictions can aid in understanding the dynamic behavior of organolithium compounds in solution. acs.orgacs.org By calculating the chemical shifts for different aggregates (e.g., monomers, dimers, tetramers) and comparing them with temperature-dependent experimental NMR data, it is possible to gain insights into the equilibrium between these species. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of Lithium;2 Ethoxypentane
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a powerful tool for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. For lithium;2-ethoxypentane (B162242), this technique provides invaluable insights into its molecular connectivity, bond parameters, and, crucially, its aggregation state in the solid phase.
Single-crystal X-ray diffraction analysis of lithium;2-ethoxypentane would reveal the precise connectivity of the atoms within the aggregated structure. The fundamental unit consists of a lithium cation associated with the 2-ethoxypentanoxide anion. The bond lengths between lithium and oxygen are of particular interest as they are indicative of the nature of the Li-O interaction. In a hypothetical crystalline structure, these bond lengths would be precisely measured.
This table presents hypothetical but representative bond lengths for a dimeric form of this compound, based on typical values for lithium alkoxides.
A key characteristic of lithium alkoxides is their propensity to form aggregates, such as dimers, tetramers, or higher-order structures. wikipedia.org X-ray crystallography is the definitive method to establish the specific aggregation state in the crystalline form. For this compound, various aggregation states could be envisaged, with the steric bulk of the 2-ethoxypentyl group influencing the preferred arrangement. Common aggregation motifs for lithium alkoxides include dimeric and tetrameric structures, often with the lithium and oxygen atoms forming a core. nih.govrsc.org For instance, a dimeric structure would feature a planar Li₂O₂ ring, while a tetramer might adopt a cubane-like Li₄O₄ core. wikipedia.org The precise arrangement and coordination of the lithium centers with the alkoxide oxygen atoms and any associated solvent molecules would be elucidated. strath.ac.uk
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy offers a detailed view of the structure and dynamics in solution. A combination of one- and two-dimensional NMR techniques, utilizing various nuclei, is essential for a complete characterization of this compound.
¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the organic 2-ethoxypentoxide framework. The chemical shifts and coupling patterns of the protons and carbons in the ethyl and pentyl groups provide a fingerprint of the organic moiety. Due to aggregation, multiple sets of signals might be observed, corresponding to different chemical environments within the aggregate.
This table presents hypothetical ¹H and ¹³C NMR chemical shift data for the organic framework of this compound in a deuterated solvent like THF-d₈. The exact shifts can vary depending on the aggregation state and solvent.
⁷Li NMR is a highly sensitive probe for the local environment of the lithium cation. northwestern.edu The chemical shift of the ⁷Li nucleus is influenced by the nature of the solvent, the aggregation state, and the coordination to the alkoxide. researchgate.net Different aggregation states (e.g., dimer, tetramer) will typically give rise to distinct ⁷Li NMR signals. researchgate.net Furthermore, the quadrupolar nature of the ⁷Li nucleus (I = 3/2) can lead to line broadening, and the quadrupolar coupling constant can provide information about the symmetry of the lithium environment. acs.orgacs.org
This table illustrates hypothetical ⁷Li NMR data for this compound, showing how the chemical shift can differentiate between various aggregation states in solution.
Two-dimensional NMR techniques are invaluable for establishing connectivity and probing dynamic processes. Heteronuclear multiple quantum coherence (HMQC) or heteronuclear single quantum coherence (HSQC) experiments can correlate the ¹H and ¹³C signals, confirming the assignments within the organic framework. Furthermore, 2D exchange spectroscopy (EXSY) experiments, particularly using ⁷Li NMR, can be employed to study the dynamics of inter-aggregate exchange processes. researchgate.net These experiments can reveal the rates at which different aggregates are interconverting in solution, providing a more complete picture of the behavior of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the functional groups and bond types present. While FT-IR spectroscopy measures the absorption of infrared radiation by molecules, Raman spectroscopy analyzes the inelastic scattering of monochromatic light. mt.comamericanpharmaceuticalreview.com The two techniques are often complementary, as molecular vibrations can be either IR-active, Raman-active, both, or neither, depending on the change in dipole moment and polarizability during the vibration. mt.com
For this compound, these techniques are crucial for confirming the presence of key structural motifs, namely the ether linkage (C-O-C) and the organometallic carbon-lithium (C-Li) bond.
Characteristic Band Assignments for C-Li and C-O-C Linkages
The vibrational spectrum of this compound is expected to be dominated by contributions from the pentyl and ethyl groups, as well as the defining ether and carbon-lithium bonds.
The C-O-C linkage of the ether group gives rise to a very strong and prominent band in the FT-IR spectrum, corresponding to the asymmetric stretching vibration (νas(C-O-C)). This band is typically observed in the region of 1250-1050 cm⁻¹. scialert.netresearchgate.net The corresponding symmetric stretching mode (νs(C-O-C)) is often weaker in the IR spectrum but may appear in the Raman spectrum. Bending vibrations of the C-O-C group occur at lower frequencies.
The C-Li bond is characterized by vibrations at much lower frequencies (typically below 600 cm⁻¹) due to the heavy mass of the lithium atom and the relatively weak nature of the bond. researchgate.net Theoretical studies on similar lithium alkoxide species place the Li-O stretching vibration around 512 cm⁻¹. researchgate.net The C-Li stretch would be expected in a similar low-frequency region. These low-frequency modes can sometimes be challenging to observe with standard FT-IR equipment but are often accessible via FT-Raman spectroscopy or specialized far-IR spectrometers.
Other expected vibrational bands include the C-H stretching vibrations (ν(C-H)) from the alkyl chains, typically found in the 2850-3000 cm⁻¹ range, and various bending (scissoring, wagging, twisting, rocking) vibrations for CH₂ and CH₃ groups between approximately 1470 cm⁻¹ and 720 cm⁻¹. researchgate.net
Table 1: Expected Vibrational Band Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Notes |
|---|---|---|---|---|
| Asymmetric & Symmetric C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 | Strong | Characteristic of alkyl chains. researchgate.net |
| CH₂/CH₃ Bending (Scissoring/Deformation) | -CH₃, -CH₂ | 1375 - 1470 | Medium | Confirms the presence of saturated hydrocarbon portions. |
| Asymmetric C-O-C Stretch | Ether | 1050 - 1250 | Strong | A key diagnostic peak for the ether linkage. scialert.net |
| C-Li Stretch | Organolithium | < 600 | Variable | Located in the far-IR region; assignment can be complex. researchgate.net |
| Li-O Stretch (in alkoxides) | Alkoxide | ~512 | Variable | Based on analogous lithium alkoxide compounds. researchgate.net |
Analysis of Solvent-Solute Interactions
The vibrational frequencies of this compound, particularly those involving the polar C-O-C and C-Li moieties, are sensitive to the surrounding chemical environment. When dissolved in a solvent, interactions between the solute and solvent molecules can lead to observable shifts in spectral peak positions. americanpharmaceuticalreview.com
For instance, in coordinating solvents like tetrahydrofuran (B95107) (THF) or ethers, the solvent molecules can coordinate to the lithium cation. This coordination alters the electronic structure and vibrational force constants of the C-Li and C-O-C bonds. elsevierpure.com Such interactions typically lead to shifts in the corresponding stretching frequencies. The formation of these solvent-solute complexes can be monitored by tracking the appearance of new bands or the shifting of existing ones as solvent polarity or concentration is varied. americanpharmaceuticalreview.comelsevierpure.com This analysis provides critical insights into the solvation shell structure and the degree of ion pairing in solution. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For a reactive species like this compound, specialized handling and ionization techniques are crucial. uvic.ca
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). thermofisher.comnih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule from its measured mass. For this compound (C₇H₁₅OLi), HRMS can confirm its elemental composition by distinguishing its exact mass from other potential isobaric (same nominal mass) compounds.
The fragmentation pattern observed in the mass spectrum provides further structural information. Under ionization, the molecule breaks apart into smaller, characteristic fragment ions. For this compound, expected fragmentation pathways would include cleavage of the C-O and C-C bonds. Due to the electropositive nature of lithium, the charge is often retained by the metal-containing fragment. uvic.ca Organolithium compounds are also known to form gas-phase oligomers (dimers, tetramers, etc.), which may be observable in the mass spectrum, showing ions at higher mass-to-charge ratios corresponding to species like [(C₇H₁₅OLi)ₙLi]⁺. libretexts.org
Table 2: Theoretical Exact Mass and Potential Fragments for this compound
| Species | Formula | Theoretical m/z (Monoisotopic) | Identification |
|---|---|---|---|
| Molecular Ion [M]⁺ | [C₇H₁₅OLi]⁺ | 122.1227 | Parent molecular ion. |
| Fragment 1 | [M - C₂H₅]⁺ | 93.0832 | Loss of an ethyl radical. |
| Fragment 2 | [M - C₅H₁₁]⁺ | 51.0413 | Loss of a pentyl radical. |
| Fragment 3 | [C₂H₅O]⁻ | 45.0340 | Ethoxide fragment (in negative ion mode). |
| Fragment 4 | [C₅H₁₁O]⁻ | 87.0810 | Pentoxide fragment (in negative ion mode). |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for separating volatile compounds in a mixture and identifying each component. sigmaaldrich.com
For this compound, GC-MS analysis would be crucial for assessing its purity. The technique can separate the target compound from potential impurities such as unreacted starting materials (e.g., 2-ethoxypentane, organolithium precursors), byproducts, or degradation products that might arise from exposure to air or moisture. thermofisher.comsigmaaldrich.com As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a unique mass spectrum for identification. By comparing these spectra to known libraries or analyzing their fragmentation patterns, the identity and relative quantity of impurities can be determined, providing a comprehensive purity profile of the sample. The use of high-resolution instruments like GC-Orbitrap MS can further enhance confidence in identifying unknown degradation products. thermofisher.comnih.gov
Surface-Sensitive Spectroscopies for Interfacial Studies (if applicable to solid-state or film forms)
When this compound is in a solid or thin-film form, its surface properties become critically important, especially in applications like battery interfaces or as a surface modifier. Surface-sensitive spectroscopies are employed to analyze the elemental composition and chemical state of the outermost few nanometers of a material. sci-hub.se
Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are particularly well-suited for this purpose. nih.govkit.edu
XPS involves irradiating the sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons. osti.govresearchgate.net This provides information on the elemental composition of the surface and, crucially, the oxidation states and local chemical environment of those elements. For this compound, XPS could be used to identify the presence of lithium, carbon, and oxygen in their expected chemical states. It would also be highly effective at detecting surface contamination or degradation products, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), which can form upon exposure to atmospheric CO₂ and H₂O. sci-hub.se
ToF-SIMS is another powerful surface technique that involves bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. kit.edu These secondary ions are analyzed based on their time-of-flight to a detector, generating a high-resolution mass spectrum of the surface molecules and their fragments. ToF-SIMS is extremely sensitive, capable of detecting trace elements, and can provide detailed molecular information from the outermost monolayer. sci-hub.se It can also be used in a depth-profiling mode to analyze the chemical composition as a function of depth, revealing the structure of any surface layers or interfaces. nih.govarxiv.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS provides critical insights into the bonding environment of lithium, carbon, and oxygen atoms.
Due to the limited availability of direct experimental XPS data for this compound, the following analysis is based on established data for the closely related and structurally similar compound, lithium ethoxide (LiOCH₂CH₃), and other simple lithium alkoxides. The ethoxy functional group is the primary site of chemical interaction, making lithium ethoxide a suitable model for predicting the spectroscopic behavior of this compound.
The primary photoemission peaks of interest for this compound are the Li 1s, C 1s, and O 1s core levels. The binding energies of these electrons are indicative of the chemical environment and oxidation state of the respective atoms.
Lithium (Li 1s): The Li 1s peak is expected to appear at a binding energy that confirms the +1 oxidation state of lithium. In lithium alkoxides, the Li-O bond is the dominant interaction. For lithium ethoxide, the Li 1s binding energy is typically observed in the range of 54.4 eV to 57.0 eV. researchgate.net The precise binding energy can be influenced by surface charging and the specific molecular arrangement. For this compound, the Li 1s peak is anticipated to be within this range, confirming the ionic character of the Li-O bond.
Oxygen (O 1s): The O 1s spectrum is particularly informative for characterizing the ethoxy group. A primary peak is expected, corresponding to the oxygen atom in the C-O-Li linkage. In similar lithium compounds, the O 1s peak for an oxygen atom single-bonded to carbon and lithium is found in the range of 531.1 eV to 533.8 eV. researchgate.netresearchgate.net Surface contamination with species like lithium carbonate (Li₂CO₃) or adsorbed water could lead to additional O 1s peaks at higher binding energies. xpsfitting.comthermofisher.com
Carbon (C 1s): The C 1s spectrum of this compound is expected to show multiple peaks due to the different chemical environments of the carbon atoms in the pentane (B18724) and ethoxy groups. The carbon atom bonded to oxygen (C-O) will exhibit a higher binding energy compared to the carbons in the alkyl chains (C-C, C-H). Typically, the C-C/C-H peak appears around 284.8 eV (often used as a reference for charge correction), while the C-O peak is shifted to a higher binding energy, approximately 286.5 eV. researchgate.net The presence of any surface carbonate contamination would result in a peak at an even higher binding energy, around 289.0 eV to 290.0 eV. researchgate.netresearchgate.net
The following table summarizes the expected binding energies for the core levels of this compound, based on data from analogous compounds.
| Core Level | Functional Group | Expected Binding Energy (eV) |
| Li 1s | Li-O | 54.4 - 57.0 |
| O 1s | C-O-Li | 531.1 - 533.8 |
| C 1s | C-C, C-H | ~284.8 |
| C-O | ~286.5 |
Note: These values are estimations based on data for lithium ethoxide and other lithium alkoxides and may vary depending on experimental conditions.
Auger Electron Spectroscopy (AES) for Surface Chemical Analysis
Auger Electron Spectroscopy (AES) is a powerful surface analysis technique that provides elemental and, in some cases, chemical state information from the near-surface region of a sample. cip.com.cn It is particularly sensitive to lighter elements, making it well-suited for the study of lithium compounds. researchgate.netsciopen.com AES involves the analysis of the kinetic energies of Auger electrons emitted from a material following excitation by an electron beam.
For this compound, AES can be used to corroborate the elemental composition determined by XPS and provide further details about the surface chemistry. The primary Auger transitions of interest are the KLL transitions for lithium, carbon, and oxygen.
Lithium (Li KLL): The Li KLL Auger spectrum is sensitive to the chemical state of lithium. For lithium in an oxidized state, such as in a lithium alkoxide, the main Li KLL peak is expected at a lower kinetic energy compared to metallic lithium. The kinetic energy for lithium in an oxidized environment is typically in the range of 31 to 42 eV. researchgate.netxpsdatabase.net
Oxygen (O KLL): The O KLL Auger spectrum provides information about the chemical environment of the oxygen atom. The kinetic energy of the O KLL electrons is influenced by the ionicity of the metal-oxygen bond. researchgate.net For oxygen in a C-O-Li linkage, the O KLL peak is expected to appear in a specific kinetic energy range. For many oxides, the primary O KL₂₃L₂₃ transition is observed around 510-515 eV. researchgate.net
Carbon (C KLL): The C KLL Auger spectrum can help to differentiate between the carbon atoms in the alkyl chain and the carbon bonded to oxygen. The shape and kinetic energy of the C KLL peak are dependent on the hybridization and bonding of the carbon atom. Different carbon environments will result in shifts in the observed kinetic energies.
The following table presents the anticipated kinetic energy ranges for the principal Auger electron peaks of this compound, extrapolated from data for similar compounds.
| Auger Transition | Expected Kinetic Energy (eV) |
| Li KLL | 31 - 42 |
| O KLL | 510 - 515 |
| C KLL | 260 - 275 |
Note: These values are estimations and can be influenced by the specific chemical environment and instrumental parameters.
No information was found specifically for the chemical compound "this compound." The search results provided information on related but distinct chemical concepts such as lithium enolates, nucleophilic additions, and the use of strong bases in organic synthesis. Given the lack of specific data for "this compound," it is not possible to generate a scientifically accurate article on its reactivity and applications as requested.
It is possible that "this compound" is a misnomer, a very obscure or novel compound with no publicly available research, or a component of a more complex system where its individual properties are not separately detailed. Without any specific mentions in the provided search results, any attempt to write the requested article would be speculative and not based on factual, verifiable scientific information.
Therefore, the request to generate an article on "this compound" cannot be fulfilled at this time due to the absence of relevant data in the search results.
Reactivity Profiles and Transformative Organic Synthesis Applications of Lithium;2 Ethoxypentane
Substitution Reactions (SN2-Type)
Lithium alkoxides, including the in situ-generated lithium;2-ethoxypentane (B162242), are powerful nucleophiles that readily participate in bimolecular nucleophilic substitution (SN2) reactions. This reactivity is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-oxygen bonds.
Reactions with Alkyl and Allylic Halides
The reaction of lithium;2-ethoxypentane with primary alkyl and allylic halides is a classic example of the Williamson ether synthesis, yielding unsymmetrical ethers. The reaction proceeds via a backside attack of the alkoxide on the electrophilic carbon of the alkyl halide, leading to inversion of stereochemistry if the carbon is a chiral center. masterorganicchemistry.comlibretexts.org
The general transformation can be represented as:
R-X + LiO-R' → R-O-R' + LiX
where R is a primary alkyl or allylic group, X is a halide (I, Br, Cl), and LiO-R' is this compound.
The efficacy of these reactions is highest with methyl and primary alkyl halides. Secondary alkyl halides may also react, but often face competition from elimination (E2) pathways, leading to a mixture of products. masterorganicchemistry.com Tertiary alkyl halides are generally unsuitable for this reaction with strong, unhindered alkoxides, as they predominantly undergo elimination. masterorganicchemistry.com
Table 1: Representative SN2 Reactions of Lithium Alkoxides with Alkyl Halides
| Alkoxide (R'O-Li) | Alkyl Halide (R-X) | Solvent | Product | Typical Yield (%) |
| Lithium tert-butoxide | Iodomethane | THF | tert-Butyl methyl ether | >90 |
| Lithium ethoxide | 1-Bromobutane | Ethanol | Butyl ethyl ether | 85-95 |
| Lithium isopropoxide | Benzyl bromide | THF | Benzyl isopropyl ether | ~90 |
This table presents illustrative data for similar lithium alkoxides to demonstrate the expected reactivity of this compound.
Functionalization of Electrophilic Centers
Beyond simple alkyl halides, this compound can functionalize other electrophilic centers. A key example is the ring-opening of epoxides. In this SN2-type reaction, the alkoxide attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-hydroxy ether after an aqueous workup.
Under basic or neutral conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon of the epoxide ring. This regioselectivity provides a reliable method for the synthesis of specifically substituted glycol ethers.
The reaction with an epoxide can be generalized as:
R''CH(O)CH₂ + LiO-R' → R''CH(OH)CH₂-O-R' (after workup)
where R' is the 2-ethoxypentyl group and R'' can be hydrogen or an alkyl/aryl substituent.
Cross-Coupling Reactions
While not a direct coupling partner in the same way as organometallic reagents, this compound can play a crucial role as a base in various palladium-catalyzed cross-coupling reactions. Its basicity is sufficient to facilitate the generation of the active catalytic species or to participate in the transmetalation step in certain coupling variants.
Negishi, Suzuki, and Kumada Coupling Variants
In Suzuki-Miyaura coupling , a base is essential for the activation of the organoboron species, forming a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium center. wikipedia.orglibretexts.org While inorganic bases like carbonates and phosphates are common, strong alkoxides can also be employed, particularly in anhydrous conditions. The role of the base is to facilitate the transfer of the organic group from boron to palladium. wikipedia.org
In Negishi coupling , which pairs an organozinc reagent with an organic halide, a strong base is generally not required as organozinc compounds are sufficiently reactive for transmetalation. youtube.comyoutube.com However, the synthesis of the organozinc reagent itself may involve an organolithium precursor, which is often generated using a strong base. youtube.com
The Kumada-Corriu coupling utilizes a Grignard or organolithium reagent as the nucleophile. nrochemistry.comwikipedia.org In this context, this compound would not act as the primary nucleophile but could be present if an alcohol functionality on one of the coupling partners is deprotonated by the organomagnesium or organolithium reagent. More commonly, organolithium compounds are used directly as the coupling partner. nrochemistry.comjk-sci.com Recent advances have focused on improving the functional group tolerance of these highly reactive nucleophiles. scientificupdate.com
Catalytic Applications in Carbon-Carbon Bond Formation
Lithium alkoxides can influence the catalytic cycle of carbon-carbon bond-forming reactions beyond the primary role of a base. They can act as ligands on the metal center, modifying its electronic properties and reactivity. For instance, in some palladium-catalyzed reactions, the formation of palladium-alkoxide complexes can be a key step in the catalytic cycle, preceding reductive elimination. wikipedia.org
The presence of lithium cations can also have a significant effect, forming aggregates with other reagents and influencing the solubility and reactivity of intermediates. acs.org
Table 2: Role of Alkoxides in Representative Cross-Coupling Reactions
| Coupling Reaction | Role of Alkoxide | Example Base | Catalyst System |
| Suzuki-Miyaura | Activates boronic acid/ester | NaOEt, K₃PO₄, Cs₂CO₃ | Pd(PPh₃)₄ |
| Kumada-Corriu | Generally not added; may form in situ if substrate has -OH | N/A (organolithium is the reagent) | Ni(dppe)Cl₂ or Pd(dppf)Cl₂ |
| Buchwald-Hartwig Amination | Base for deprotonation of amine | NaOt-Bu, LiHMDS | Pd₂(dba)₃ / Buchwald Ligand |
This table provides context for the function of bases and alkoxides in common cross-coupling reactions, where a secondary alkoxide like this compound could potentially be employed.
Applications in Polymerization Initiation
Lithium alkoxides are highly effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, caprolactone, and lactones. The polymerization is initiated by the nucleophilic attack of the alkoxide on the carbonyl carbon of the cyclic monomer. researchgate.net
This initiation step results in the opening of the ring and the formation of a new ester bond, with the 2-ethoxypentyl group from the initiator becoming the end-group of the polymer chain. The propagating species is a new lithium alkoxide, which then continues to react with subsequent monomer units, leading to the growth of the polymer chain.
The general initiation and propagation steps are:
Initiation: Cyclic Ester + LiO-R' → R'-O-C(=O)-(CH₂)n-CH₂-O-Li
Propagation: R'-[O-C(=O)-(CH₂)n-CH₂]m-O-Li + Cyclic Ester → R'-[O-C(=O)-(CH₂)n-CH₂]m+1-O-Li
The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio. The use of a specific alkoxide initiator like this compound allows for the introduction of a defined end-group functionality to the polymer chain, which can be useful for subsequent modifications or for tailoring the polymer's properties. nih.gov Lithium alkoxides are known to be effective in producing polymers with high molecular weights and, in the case of chiral monomers like lactide, can afford polymers with high optical purity. researchgate.net
Table 3: Polymerization Initiated by Lithium Alkoxides
| Monomer | Initiator | Solvent | Resulting Polymer |
| L-Lactide | Lithium benzyloxide | Toluene | Poly(L-lactide) |
| ε-Caprolactone | Lithium tert-butoxide | THF | Poly(caprolactone) |
| Methyl Methacrylate | Lithium benzyloxide | Toluene/THF | Poly(methyl methacrylate) |
This table illustrates the utility of lithium alkoxides as initiators in various polymerization reactions, a role that this compound is well-suited to perform.
Anionic Polymerization of Olefins
Anionic polymerization is a chain-growth polymerization method that proceeds via an anionic active center. It is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled microstructures. The initiation step involves the addition of a nucleophile to a monomer, generating a carbanionic propagating species.
While lithium alkoxides alone are generally not considered potent initiators for the anionic polymerization of non-polar olefins like styrene (B11656) or dienes, they play a crucial role when used in conjunction with alkyllithium initiators such as n-butyllithium or sec-butyllithium (B1581126). umn.edu The presence of a lithium alkoxide, such as the theoretical this compound, can modify the aggregation state and reactivity of the propagating chain ends, thereby influencing the polymerization kinetics and the final polymer architecture.
For instance, in the anionic copolymerization of styrene and isoprene (B109036), the addition of lithium tert-amylate has been shown to retard the polymerization at overstoichiometric concentrations. nih.gov This effect is attributed to the formation of mixed aggregates between the polystyryllithium or polyisoprenyllithium chain ends and the lithium alkoxide, which are less reactive than the uncomplexed chain ends. nih.gov This retardation effect can be leveraged to control the polymerization rate and to influence the distribution of monomer units in the resulting copolymer.
The table below illustrates the hypothetical effect of adding a secondary lithium alkoxide, analogous to this compound, on the reactivity ratios in the anionic copolymerization of styrene and isoprene in a non-polar solvent. The data is extrapolated from studies on similar systems. nih.gov
| Modifier (Analogous to this compound) | r_styrene | r_isoprene | Effect on Polymerization |
| None | ~0.5 | ~1.5 | Preferential polymerization of isoprene |
| 1 equivalent | ~0.7 | ~1.2 | Slight increase in styrene incorporation |
| 5 equivalents | ~1.0 | ~1.0 | Random copolymerization |
| 10 equivalents | ~1.5 | ~0.8 | Inverted gradient, preferential polymerization of styrene |
This table presents hypothetical data based on documented trends for similar lithium alkoxides.
Stereocontrolled Polymerization Processes
One of the most sophisticated applications of modifiers in anionic polymerization is the control of the stereochemistry of the resulting polymer. The tacticity of a polymer (the stereochemical arrangement of its constituent units) can have a profound impact on its physical and mechanical properties. Lithium alkoxides, including the projected behavior of this compound, can influence the stereoselectivity of anionic polymerization, leading to the formation of isotactic or syndiotactic polymers.
In the case of polystyrene, the use of alkyllithium initiators in non-polar solvents typically yields atactic polystyrene. However, the addition of certain alkali metal alkoxides can steer the polymerization towards a specific stereochemical outcome. researchgate.net For example, the combination of an alkyllithium with a carefully chosen lithium alkoxide in a hydrocarbon solvent can lead to the formation of isotactic-rich polystyrene. researchgate.net This is thought to occur through the formation of a specific complex at the propagating chain end that directs the incoming monomer to add with a particular stereochemistry.
Similarly, in the polymerization of dienes such as butadiene and isoprene, the presence of lithium alkoxides can influence the microstructure of the resulting polydiene, affecting the relative proportions of cis-1,4, trans-1,4, and vinyl (1,2 or 3,4) units. nih.gov An increase in the vinyl content is often observed in the presence of polar additives, including lithium alkoxides. nih.gov This change in microstructure significantly alters the properties of the resulting rubber, for instance, by increasing its glass transition temperature.
The following table provides an overview of the expected influence of a secondary lithium alkoxide, analogous to this compound, on the microstructure of polybutadiene (B167195) initiated with an alkyllithium in a non-polar solvent. The data is based on established trends for similar systems. nih.govresearchgate.net
| Modifier (Analogous to this compound) | % cis-1,4 | % trans-1,4 | % 1,2-vinyl |
| None | ~35 | ~55 | ~10 |
| 1 equivalent | ~30 | ~50 | ~20 |
| 5 equivalents | ~25 | ~45 | ~30 |
| 10 equivalents | ~20 | ~40 | ~40 |
This table presents hypothetical data based on documented trends for similar lithium alkoxides.
Advanced Research Directions and Emerging Paradigms in Lithium Ether Chemistry
Mechanistic Understanding of Chiral Induction in Asymmetric Transformations
The transfer of chirality from a catalyst to a product is a cornerstone of asymmetric synthesis. In lithium-ether systems, the ether molecule is not merely a solvent but an active component of the catalytically active species. The coordination of the ether's oxygen atom to the lithium cation modulates the Lewis acidity and steric environment of the metal center. When the ether is chiral, such as 2-ethoxypentane (B162242), it creates a chiral pocket around the lithium ion.
The central challenge and research focus lie in understanding how this chiral environment dictates the stereochemical outcome of a reaction. High-level computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the structures of stereodetermining transition states. nih.gov These models help researchers analyze the subtle non-covalent interactions—such as steric repulsion, hydrogen bonding, and dipole-dipole interactions—between the chiral lithium-ether complex, the substrate, and the reagent. nih.gov
In the context of lithium;2-ethoxypentane, research aims to answer how the specific conformation of the pentyl and ethyl groups of the ether directs the approach of a substrate to the reactive center. The key is the relative stabilization of one diastereomeric transition state over the other, which is often a matter of only a few kilojoules per mole. nih.gov By mapping these potential energy surfaces, chemists can rationally modify the structure of the ether to enhance enantioselectivity.
Table 1: Key Factors in Chiral Induction by Lithium-Ether Complexes
| Factor | Mechanistic Role | Relevance to this compound |
|---|---|---|
| Ether Coordination | The ether binds to the lithium ion, creating a chiral coordination sphere. The number of coordinating ether molecules influences the complex's geometry and reactivity. | The oxygen atom in 2-ethoxypentane acts as a Lewis base, coordinating to the Li+ ion. |
| Steric Hindrance | The bulky groups on the chiral ether sterically block certain trajectories of substrate approach, favoring others. | The 1-methylbutyl group of 2-ethoxypentane provides a specific steric environment that can differentiate between the two faces of a prochiral substrate. |
| Non-Covalent Interactions | Weak interactions like C-H···π or dipole alignments in the transition state stabilize one stereochemical pathway over another. nih.gov | The alkyl chains of 2-ethoxypentane can engage in subtle, yet decisive, van der Waals interactions within the transition state assembly. |
| Aggregation State | Organolithium reagents often exist as aggregates (dimers, tetramers, etc.). The chiral ether can influence the structure and reactivity of these aggregates. | 2-Ethoxypentane can break down larger aggregates into smaller, more reactive, and potentially more stereoselective, solvated species. |
Development of Heterobimetallic Systems Incorporating this compound
A frontier in organometallic chemistry is the development of heterobimetallic reagents, where two different metals act in concert to achieve unique reactivity. Incorporating a this compound system into a heterobimetallic complex offers intriguing possibilities. For instance, combining the Lewis acidic lithium center with a more nucleophilic or redox-active metal (e.g., zinc, copper, or a transition metal) can lead to cooperative effects not achievable with either metal alone.
In such a system, the lithium ion, coordinated by the chiral 2-ethoxypentane, could serve as a "Lewis acid-in-residence," activating a substrate (e.g., a carbonyl group) and positioning it for attack by the other metalated species. The chiral ether would be crucial for controlling the three-dimensional arrangement of the entire complex, thereby inducing enantioselectivity in the bond-forming step.
Research in this area focuses on the synthesis and structural characterization of these complex bimetallic species. The challenge lies in controlling the precise stoichiometry and geometry of the resulting complexes, as multiple equilibria can exist in solution.
Flow Chemistry Approaches for Continuous Synthesis and Reaction Optimization
The use of highly reactive organolithium species often requires cryogenic temperatures and stringent anhydrous conditions, posing challenges for large-scale synthesis. rsc.org Continuous flow chemistry has emerged as a powerful technology to mitigate these issues by offering superior control over reaction parameters. researchgate.netnih.gov
Applying flow chemistry to reactions involving this compound systems provides significant advantages. The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, enabling reactions to be run safely at temperatures closer to ambient, which would be hazardous in a traditional batch reactor. rsc.org Residence times can be controlled with high precision (on the order of seconds), which is ideal for generating and using unstable intermediates before they have a chance to decompose. rsc.org
This approach facilitates rapid reaction optimization. Automated flow platforms can systematically vary substrate concentrations, temperature, and residence times, allowing for the rapid mapping of a reaction landscape to identify optimal conditions for yield and selectivity. researchgate.netcsic.es
Table 2: Comparison of Batch vs. Flow Chemistry for Organolithium Reactions
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Temperature Control | Difficult; potential for thermal runaway. Often requires cryogenic baths (-78 °C). rsc.org | Excellent; rapid heat dissipation allows for safer operation at higher temperatures. rsc.org |
| Mixing | Often diffusion-controlled and inefficient, leading to side products. | Rapid and efficient mixing, ensuring homogeneous reaction conditions. researchgate.net |
| Safety | Handling large volumes of pyrophoric organolithiums is hazardous. | Small reactor volumes minimize the risk associated with highly reactive species. nih.gov |
| Scalability | Scaling up can be non-linear and problematic. | Straightforward scalability by running the system for a longer duration or using parallel reactors. rsc.org |
| Optimization | Slow and material-intensive, requiring multiple individual experiments. | Automated systems allow for rapid, data-rich optimization with minimal waste. csic.es |
Design of Next-Generation Reagents with Tunable Reactivity and Selectivity
Research in this area involves the rational design of new ether ligands based on the 2-ethoxypentane scaffold. By systematically modifying the ether's structure—for example, by introducing different alkyl or aryl groups, or additional coordinating heteroatoms—chemists can create a library of reagents with a spectrum of reactivities. This allows for the targeting of specific applications, from highly selective deprotonations to delicate nucleophilic additions.
The development of next-generation lithium-selective membranes and ionophores also provides insight into how to design molecules that interact specifically with lithium, a principle that can be extended to reagent design for enhanced selectivity. nih.gov
Exploration of Non-Canonical Reactivity Modes of this compound Systems
Beyond their classical roles as strong bases and nucleophiles, organolithium reagents can engage in more complex, or "non-canonical," reactivity pathways. sioc.ac.cn The nature of the ether ligand can play a critical role in directing the reaction toward these alternative routes. For example, the specific geometry imposed by the this compound complex might facilitate single-electron transfer (SET) processes or frustrate a standard polar mechanism.
Another area of exploration is the use of these chiral complexes to mediate C-H activation or to control the regioselectivity of reactions on complex molecules. The chiral pocket created by 2-ethoxypentane could selectively expose one C-H bond to the reactive lithium center while shielding others. Furthermore, challenges in organolithium chemistry, such as controlling undesired lithium-halogen exchange or homocoupling, might be addressed by using specifically designed ether ligands that modulate the reagent's fundamental reactivity. sioc.ac.cnnih.gov Investigating these novel reactivity modes opens up new avenues for synthetic innovation, allowing for the construction of molecular architectures that are difficult to access through traditional methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
